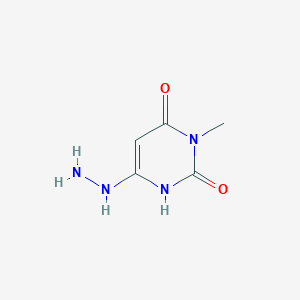
2,6-Dibromo-4-methylpyridine
Übersicht
Beschreibung
2,6-Dibromo-4-methylpyridine is a heterocyclic organic compound. It is used as a photovoltaic material . The compound has a molecular weight of 250.92 . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves heating θ-hydroxy-methyl-oxygen^^-dihydro-S-pyridine methylamine hydrochloride (D1, 5g, 30.94mmol) and phosphorus oxybromide (25g, 87.2mmol) together at 13°C for 6 hours . The mixture is then cooled in ice, carefully water is added, and then the mixture is basified with 2M sodium hydroxide solution and extracted with dichloromethane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . This indicates that the compound has a pyridine ring with two bromine atoms and one methyl group attached to it.Chemical Reactions Analysis
The compound can be used as a starting material in various chemical reactions. For example, it can be used in the synthesis of 2-bromo-6-pyrazinyl-4-methylpyridine .Physical And Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm^3 . It has a boiling point of 360.5±37.0 °C at 760 mmHg . The compound has a molar refractivity of 52.4±0.3 cm^3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Ring Transformations and Aminations
2,6-Dibromo-4-methylpyridine has been studied for its ability to undergo ring transformations in reactions with nucleophiles. Notably, its reaction with potassium amide in liquid ammonia results in the formation of 4-amino-2-methylpyrimidine. This process involves unusual reactions including meta-rearrangement and ring transformations, which are significant in organic synthesis (Hertog et al., 2010).
Synthesis of Bipyridine Derivatives
The compound plays a role in the synthesis of specialized bipyridine derivatives. For instance, its conversion to 4,4'-dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine is crucial for the production of bi-functional chelates used in fluoroimmunoassay applications (李云辉 et al., 2010).
Macromolecular and Supramolecular Applications
6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine, derived from 2,6-dibromo-4-(hexoxymethyl)pyridine, serves as a solubilizing building block for macromolecular and supramolecular applications. Its brominated bipyridines and terpyridines are essential synthetic precursors with solubilizing groups, expanding the scope of ligand design and macro- or supramolecular applications (Amb & Rasmussen, 2006).
Ligand Synthesis and Complex Chemistry
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to this compound, have been synthesized and used as ligands in complex chemistry. These compounds have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Electrochemical Coupling for Bipyridine Synthesis
This compound is also involved in electrochemical coupling processes for synthesizing bipyridines and terpyridines. These compounds have potential in various synthetic applications, including the creation of unsymmetrical bipyridines and terpyridines (Oliveira et al., 2012).
Safety and Hazards
The compound is considered hazardous. It has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
2,6-Dibromo-4-methylpyridine is a heterocyclic organic compound used as a pharmaceutical intermediate It’s known to be used in the synthesis of other compounds, which may have specific biological targets .
Mode of Action
As an intermediate, its role is typically to undergo further chemical reactions to form a more complex compound with a specific biological activity .
Biochemical Pathways
As an intermediate, it’s involved in the synthesis of other compounds, which may interact with various biochemical pathways .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would likely depend on the final compound it’s used to synthesize .
Result of Action
As an intermediate, its effects would be primarily determined by the final compound it’s used to synthesize .
Action Environment
This compound is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, light, and humidity could potentially influence its stability and efficacy.
Biochemische Analyse
Cellular Effects
2,6-Dibromo-4-methylpyridine impacts various cell types and cellular processes. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of p38α mitogen-activated protein kinase, a key player in inflammatory responses and stress signaling . This modulation can result in altered cytokine production and immune responses. Furthermore, this compound can affect cell proliferation and apoptosis, influencing overall cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their activity. For instance, its interaction with kinases can lead to enzyme inhibition, affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by binding to DNA or RNA, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . These interactions can lead to changes in the concentration of specific metabolites and impact overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration . Additionally, binding to proteins can facilitate its distribution to various cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Eigenschaften
IUPAC Name |
2,6-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBIPNNTWKNAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461319 | |
| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73112-16-0 | |
| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)






![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)